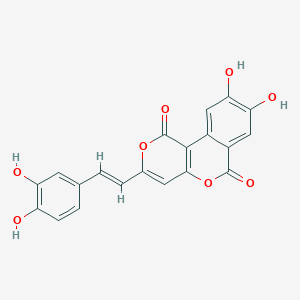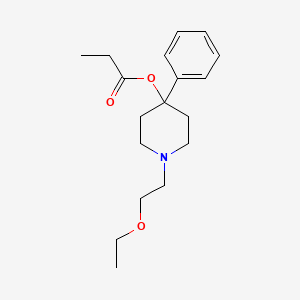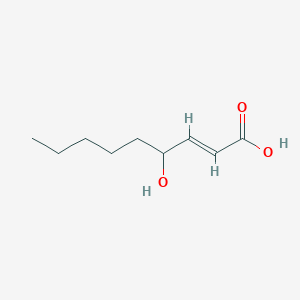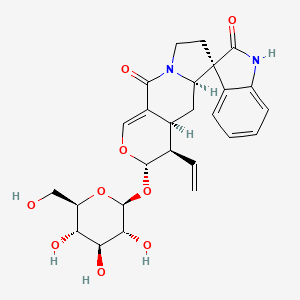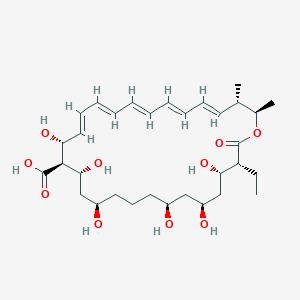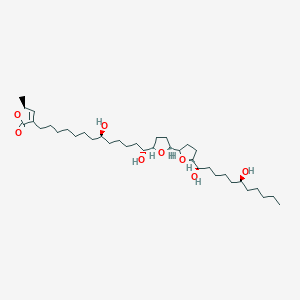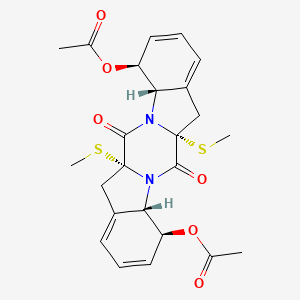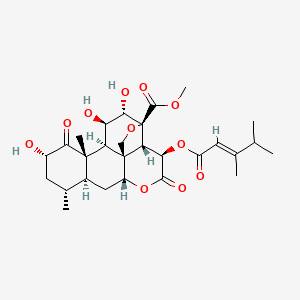
Prolycopene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prolycopene, also known as lyc-O-mato, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in a number of food items such as european plum, sea-buckthornberry, kai-lan, and white mustard. This makes this compound a potential biomarker for the consumption of these food products.
7,7',9,9'-tetra-cis-lycopene is an acyclic psi,psi-carotene having cis double bonds at C-7, -7', -9 and -9'.
A carotenoid and red pigment produced by tomatoes, other red fruits and vegetables, and photosynthetic algae. It is a key intermediate in the biosynthesis of other carotenoids, and has antioxidant, anti-carcinogenic, radioprotective, and anti-inflammatory properties.
Applications De Recherche Scientifique
1. Enhancement in Metabolic Engineering
Prolycopene, a form of lycopene, plays a crucial role in metabolic engineering for lycopene production in microbial hosts like Escherichia coli. Enhancements in the catalytic activity of enzymes in the lycopene biosynthetic pathway, particularly Isopentenyl diphosphate isomerase (IDI), can significantly increase lycopene production. Such advancements are vital for applications in the food and medicine industries (Chen et al., 2018).
2. Photoisomerization and Energy Conversion
In photosynthetic organisms, this compound undergoes photoisomerization to all-trans-lycopene, a process essential for the metabolic flux of carotenoids like β-carotene. Understanding the excited state dynamics of this compound and its isomerization can lead to applications in photon-conversion devices and synthetic utilization of cis-carotenoids (Vijayalakshmi et al., 2015).
3. Role in Carotene Biosynthesis
This compound is a critical intermediate in the carotene cis-trans isomerase CRTISO pathway, involved in the conversion to all-trans-lycopene, which is subsequently transformed into α/β-carotene. Understanding this pathway provides insights into carotenoid biosynthesis and its manipulation for enhanced nutritional content in plants (Yu et al., 2011).
4. Antioxidant Activity and Health Benefits
Research on this compound's antioxidant properties, such as its role in inhibiting oxidative stress and bone resorption, particularly in postmenopausal women, has important implications for health and nutrition. Dietary intake of lycopene and its forms like this compound may reduce the risk of conditions like osteoporosis (Mackinnon et al., 2010).
5. Innovative Industrial Applications
In agriculture and food industries, high-lycopene (HLY) tomatoes, which are rich in this compound, are being explored for their horticultural performance and potential in creating value-added products like lycopene-rich sauces, juices, and pharmaceuticals. These applications highlight the economic and health benefits of crops engineered for higher this compound content (Ilahy et al., 2018).
Propriétés
Numéro CAS |
2361-24-2 |
|---|---|
Formule moléculaire |
C40H56 |
Poids moléculaire |
536.9 g/mol |
Nom IUPAC |
(6E,8Z,10Z,12E,14E,16E,18E,20E,22Z,24Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17-,32-18-,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- |
Clé InChI |
OAIJSZIZWZSQBC-BYUNHUQQSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C=C\C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(\C=C/C=C(/CCC=C(C)C)\C)/C)\C)/C)\C)/C)C |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
melting_point |
111°C |
Description physique |
Solid |
Synonymes |
All trans Lycopene all-trans-lycopene LYC O MATO LYC-O-MATO LYCOMATO lycopene lycopene, (13-cis)-isomer Lycopene, (7-cis,7'-cis,9-cis,9'-cis)-isomer - lycopene, (cis)-isomer Pro Lycopene Pro-Lycopene prolycopene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(2-Methyl-2'-trifluoromethyl-[1,1'-biphenyl]-4-yl)carbonyl]-10,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-3-carboxylic acid bis-(2-hydroxy-ethyl)-amide](/img/structure/B1248799.png)

![(9Z,12Z)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B1248802.png)
